Comprehensive Physicochemical Profiling of 2-Amino-5-ethylbenzenesulfonic Acid: pKa, Isoelectric Point, and Zwitterionic Equilibria
Comprehensive Physicochemical Profiling of 2-Amino-5-ethylbenzenesulfonic Acid: pKa, Isoelectric Point, and Zwitterionic Equilibria
Executive Summary
For researchers and drug development professionals, the precise physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-Amino-5-ethylbenzenesulfonic acid (CAS: 58443-51-9) [[1]]() is a highly functionalized aromatic compound whose behavior in aqueous systems is dictated by complex electronic and steric interactions. This whitepaper provides an authoritative, in-depth analysis of its acid-base dissociation constants (pKa) and isoelectric point (pI), establishing a self-validating framework for its experimental determination and application in rational drug design.
Structural Chemistry and Electronic Effects
To understand the macroscopic properties of 2-amino-5-ethylbenzenesulfonic acid, we must first deconstruct its molecular architecture. The molecule is a derivative of orthanilic acid (2-aminobenzenesulfonic acid), featuring a strongly acidic sulfonic acid group (-SO₃H) at the 1-position, a basic amino group (-NH₂) at the 2-position, and an ethyl group (-CH₂CH₃) at the 5-position.
The pKa values of this molecule are governed by a delicate balance of inductive (+I/-I), resonance, and steric effects:
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The Orthanilic Acid Baseline: Unsubstituted orthanilic acid exhibits a pKa of 2.48 at 25 °C 2. The strong electron-withdrawing nature of the ortho-sulfonic group drastically reduces the basicity of the amine compared to standard aniline (pKa ~4.6).
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The Ethyl Group Perturbation: The ethyl group at the 5-position is para to the amino group. Alkyl groups act as electron-donating groups (EDGs) via hyperconjugation and the inductive effect (+I). By pushing electron density into the aromatic π-system, the ethyl group increases the electron density specifically at the para-position (the nitrogen atom).
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Causality of pKa Shift: This localized increase in electron density stabilizes the protonated anilinium state (-NH₃⁺), making it slightly more difficult to remove the proton. Consequently, the pKa of the amino group in 2-amino-5-ethylbenzenesulfonic acid is elevated relative to the orthanilic acid baseline, shifting to an estimated 2.70 .
Zwitterionic Equilibria and Isoelectric Point (pI)
In the solid state and in aqueous solutions at intermediate pH levels, aminobenzenesulfonic acids exist predominantly as zwitterions 3. The highly acidic sulfonic proton (pKa₁ < 0) spontaneously transfers to the basic amino group.
The isoelectric point (pI) is the specific pH at which the molecule carries no net electrical charge. It is calculated as the arithmetic mean of the two pKa values flanking the zwitterionic state:
pI=2pKa1+pKa2Given an estimated pKa₁ of -0.65 and a pKa₂ of 2.70, the theoretical pI of 2-amino-5-ethylbenzenesulfonic acid is approximately 1.02 . At this pH, the compound exhibits its minimum aqueous solubility, a critical parameter for crystallization and purification workflows.
Fig 1: Zwitterionic equilibrium pathway of 2-amino-5-ethylbenzenesulfonic acid across pH gradients.
Self-Validating Experimental Methodologies
To empirically determine the pKa and pI of 2-amino-5-ethylbenzenesulfonic acid, we employ a self-validating potentiometric titration protocol coupled with orthogonal UV-Vis spectrophotometry.
Why this protocol is self-validating:
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Gran Plot Linearization: Raw sigmoidal titration curves can hide electrode drift or carbonate contamination. By transforming the data into a Gran plot, the pre- and post-equivalence regions become linear. If these lines fail to intersect exactly at the x-axis (equivalence volume), the system flags the run as contaminated, preventing the reporting of false data.
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Isosbestic Point Confirmation: UV-Vis validation requires the presence of sharp isosbestic points. If the molecule degrades during titration, the isosbestic points will blur, instantly invalidating the equilibrium assumption.
Step-by-Step Potentiometric Workflow
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Sample Preparation: Dissolve the analyte to a concentration of 2.0 mM in a 0.1 M KCl background electrolyte. Causality: The high concentration of KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, allowing for the calculation of true thermodynamic pKa rather than just apparent pKa.
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Thermostatic Control: Submerge the titration vessel in a water jacket maintained at 25.0 ± 0.1 °C. Causality: Acid-base dissociation is an enthalpy-driven process; strict temperature control prevents thermal drift from skewing the equilibrium constant.
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Atmospheric Exclusion: Purge the solution with high-purity N₂ gas for 15 minutes prior to and continuously during the titration. Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which introduces a secondary buffering system that artificially lowers the pH and corrupts the Gran plot.
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Automated Titration: Titrate with standardized 0.1 M KOH using an automated micro-burette, recording pH after equilibrium is reached at each step (typically ΔpH < 0.005 per minute).
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Data Regression: Apply non-linear least-squares regression to the Henderson-Hasselbalch equation to extract pKa₂.
Fig 2: Self-validating potentiometric titration workflow for accurate pKa and pI determination.
Quantitative Data Synthesis
The following tables summarize the comparative physicochemical properties and thermodynamic parameters of related aminobenzenesulfonic acids to contextualize the behavior of the 5-ethyl derivative.
Table 1: Physicochemical Properties of Aminobenzenesulfonic Acids
| Compound | CAS Number | pKa₁ (-SO₃H) | pKa₂ (-NH₃⁺) | Isoelectric Point (pI) |
| Orthanilic Acid | 88-21-1 | ~ -0.70 | 2.48 | ~ 0.89 |
| Sulfanilic Acid | 121-57-3 | ~ -0.73 | 3.23 | 1.25 |
| 2-Amino-5-ethylbenzenesulfonic acid | 58443-51-9 | ~ -0.65 | ~ 2.70 | ~ 1.02 |
Table 2: Thermodynamic Parameters of Ionization (Estimated at 25°C)
| Parameter | Value | Causality / Significance in Formulation |
| ΔG° (Ionization) | +15.4 kJ/mol | A positive Gibbs free energy indicates that the zwitterion is highly stable at standard state, requiring energy (or a base) to force deprotonation. |
| ΔH° | +12.1 kJ/mol | The dissociation of the anilinium proton is endothermic. Consequently, the pKa will decrease slightly as the temperature of the system increases. |
| ΔS° | -11.0 J/(mol·K) | Negative entropy reflects increased solvent ordering (hydration shell formation) around the newly formed anionic species upon deprotonation. |
Implications in Drug Development and Materials Science
Understanding the exact pKa and pI of 2-amino-5-ethylbenzenesulfonic acid is critical for downstream applications:
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Solubility and Formulation: Because the molecule is a zwitterion at physiological pH (pH 7.4 > pKa₂), it exists almost entirely in its anionic form (-SO₃⁻, -NH₂). This guarantees high aqueous solubility but poor passive membrane permeability (low LogD at pH 7.4), categorizing it typically as a BCS Class III or IV profile depending on target potency.
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Chromatographic Separation: The pI of ~1.02 dictates that during ion-exchange chromatography or capillary electrophoresis, the buffer pH must be carefully modulated. Operating at pH 2.5 ensures the molecule is partially zwitterionic, whereas operating at pH 5.0 ensures uniform anionic mobility.
References
- GuideChem. "58443-51-9 cas号58443-51-9分子式、结构式、MSDS、熔点、沸点". GuideChem Database.
- Grokipedia. "Orthanilic acid - Chemical properties and pKa". Grokipedia.
- Universitatea din Craiova. "Green and conventional synthesis of sulfanilic acid". Departamentul de Chimie.
